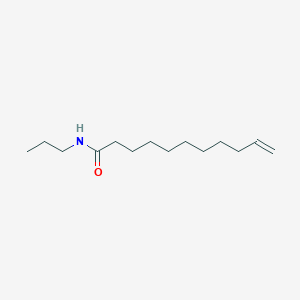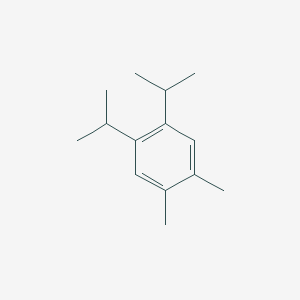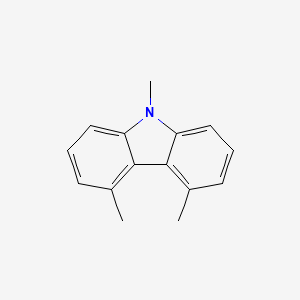
4,5,9-Trimethyl-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,9-Trimethyl-9H-carbazole is an aromatic heterocyclic organic compound It is a derivative of carbazole, which consists of a tricyclic structure with two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,9-Trimethyl-9H-carbazole can be achieved through various methods. One common approach involves the regioselective dilithiation of carbazole derivatives followed by electrophilic trapping
Industrial Production Methods: Industrial production of carbazole derivatives, including this compound, often involves the distillation of coal tar, where carbazole concentrates in the anthracene distillate . Modern techniques include selective crystallization from molten coal tar at high temperatures or low pressures .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,9-Trimethyl-9H-carbazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it useful in various applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted carbazoles, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
4,5,9-Trimethyl-9H-carbazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,5,9-Trimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. It acts as a mediator in electron transfer processes, particularly in the conversion of carbazole into 2-aminobiphenyl-2,3-diol by carbazole 1,9a-dioxygenase . This electron transfer is crucial for its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound with a similar tricyclic structure but without the methyl substitutions.
3,6-Dimethylcarbazole: Another derivative with methyl groups at different positions, affecting its chemical properties and applications.
Polycarbazole: A polymeric form of carbazole with enhanced electrical and optoelectronic properties.
Uniqueness: 4,5,9-Trimethyl-9H-carbazole is unique due to its specific methyl substitutions, which enhance its stability, reactivity, and potential applications in various fields. The presence of methyl groups at the 4, 5, and 9 positions provides distinct electronic and steric effects, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
51640-68-7 |
|---|---|
Molekularformel |
C15H15N |
Molekulargewicht |
209.29 g/mol |
IUPAC-Name |
4,5,9-trimethylcarbazole |
InChI |
InChI=1S/C15H15N/c1-10-6-4-8-12-14(10)15-11(2)7-5-9-13(15)16(12)3/h4-9H,1-3H3 |
InChI-Schlüssel |
WDHWBFQZGZCIMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)N(C3=CC=CC(=C32)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


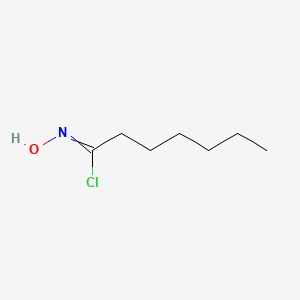


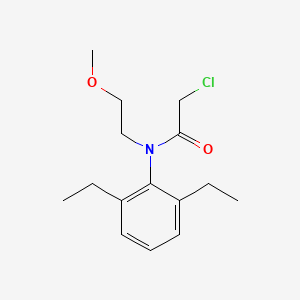
![1-{2-Hydroxy-4-[(oxiran-2-yl)methoxy]-3-(prop-2-en-1-yl)phenyl}ethan-1-one](/img/structure/B14658824.png)
![Ethyl {cyano[2-(3-nitrophenyl)hydrazinylidene]acetyl}carbamate](/img/structure/B14658830.png)
